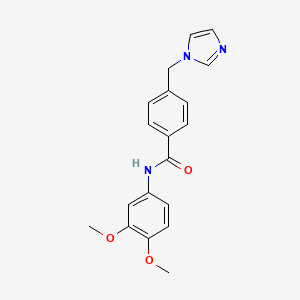
N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide, also known as DIMBI, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications.
科学研究应用
N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to have potential therapeutic applications in several areas of scientific research. For example, it has been investigated as a potential treatment for cancer, due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease, due to its ability to protect neurons from damage.
作用机制
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide is not yet fully understood, but it is thought to act by inhibiting certain enzymes and signaling pathways that are involved in cell growth and survival. For example, it has been shown to inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from damage, and the modulation of immune system function. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide in lab experiments is that it has been shown to have low toxicity, making it a potentially safer alternative to other compounds. However, one limitation is that it may have limited solubility in certain solvents, which could make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research on N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide. For example, further studies could investigate its potential as a treatment for specific types of cancer or neurological disorders. Additionally, research could focus on developing more efficient synthesis methods for N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide, or improving its solubility in different solvents. Finally, studies could investigate the potential use of N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide in combination with other compounds, to enhance its therapeutic effects.
In conclusion, N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide is a promising compound with potential therapeutic applications in several areas of scientific research. Further studies are needed to fully understand its mechanism of action, as well as its potential advantages and limitations in lab experiments. Nevertheless, N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide represents an exciting area of research that may lead to the development of new treatments for cancer, neurological disorders, and other diseases.
合成方法
N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with 1H-imidazole-1-carboxaldehyde, followed by reduction and acetylation. This synthesis method has been described in detail in a recent publication by Zhang et al. (2020).
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(imidazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-17-8-7-16(11-18(17)25-2)21-19(23)15-5-3-14(4-6-15)12-22-10-9-20-13-22/h3-11,13H,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHHMZQWPAUWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-4-(imidazol-1-ylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-chloro-3-hydroxybenzylidene)-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6005370.png)
![2-(isopropylthio)-5-[2-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6005375.png)
![4-{[4-(2-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-4-methylphenoxy)-1-piperidinyl]methyl}pyridine](/img/structure/B6005381.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[3-(1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6005383.png)
![{1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B6005387.png)
![N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-1-yl)propanoyl]prolinamide](/img/structure/B6005391.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(4-morpholinyl)propanamide](/img/structure/B6005402.png)
![N-{2-[(3-hydroxypropyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6005409.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone](/img/structure/B6005427.png)

![4-[2-(2-fluorophenoxy)ethyl]morpholine oxalate](/img/structure/B6005439.png)
![2-methyl-4-(3-{[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B6005444.png)
![2-methoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-6-nitrophenol](/img/structure/B6005463.png)
